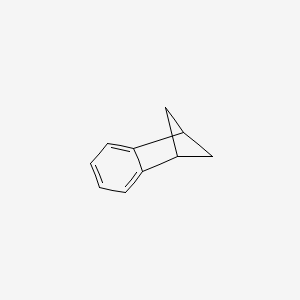

1,3-Methano-1H-indene, 2,3-dihydro-

Description

1,3-Methano-1H-indene, 2,3-dihydro- (CAS 34305-47-0) is a bicyclic hydrocarbon with the molecular formula C₁₀H₈ and a molecular weight of 128.17 g/mol. Its structure features a fused bicyclo[2.1.1]hexene framework, where a methano bridge spans the 1,3-positions of the indene core, introducing significant rigidity and electronic effects . The compound was synthesized via a novel route starting from bicyclo[2.1.1]hex-2-ene and chloro-substituted α-pyrones, followed by two subsequent steps to yield the final product . Key spectral characteristics include an AA'MM' pattern in its ¹H NMR spectrum and a deshielded ¹³C NMR signal at δ = 63.3 ppm for the methylene carbons, attributed to π-electron interactions within the bicyclic system .

Properties

CAS No. |

13938-73-3 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

tricyclo[6.1.1.02,7]deca-2,4,6-triene |

InChI |

InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2 |

InChI Key |

HUXOCLGWKHIXBP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC1C3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.

Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various electrophiles such as halogens or nitro groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.

Scientific Research Applications

1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-indene (CAS MFCD23142635)

- Molecular Formula : C₁₄H₂₀

- Key Differences: Five methyl substituents increase steric bulk and hydrophobicity compared to the unsubstituted methano compound. Synthetic routes typically involve alkylation or Friedel-Crafts reactions, differing from the cycloaddition strategy used for the methano derivative . Applications: Potential use in lubricants or polymers due to enhanced thermal stability from methyl groups.

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (CID 14026682)

- Molecular Formula : C₁₃H₁₈

- Key Differences: SMILES: CC1(CC(C2=CC=CC=C21)(C)C)C highlights substituent positions. The tetramethyl structure reduces ring strain but lowers electronic conjugation compared to the methano-bridged system . ¹³C NMR signals for methyl carbons appear at δ = 20–25 ppm, contrasting with the deshielded methano methylenes .

Functionalized Dihydroindenes

2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1)

- Molecular Formula : C₁₀H₁₀O

- Key Differences: An aldehyde group at position 2 introduces polarity and reactivity (e.g., nucleophilic additions). Synthetic methods often involve oxidation of indene alcohols or formylation reactions, unlike the methano compound’s cycloaddition pathway . Applications: Intermediate in pharmaceuticals or agrochemicals due to its electrophilic aldehyde group.

3-Hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C₁₅H₁₂O₂

- Key Differences: A hydroxy-phenyl substituent and ketone group enable hydrogen bonding and keto-enol tautomerism. ¹H NMR shows aromatic protons at δ = 7.2–7.8 ppm, distinct from the methano compound’s AA'MM' pattern . Applications: Studied as a precursor in heterocyclic synthesis .

Other Bridged Indene Derivatives

1,3-Methano-1H-indene Derivatives with Hexahydro Substituents

- Example: Hexahydro-3a,7a-methano-1H-inden-1-one (CAS 30963-49-6) Key Differences:

- Additional hydrogenation saturates the bicyclic system, increasing flexibility.

- ¹³C NMR signals for bridgehead carbons appear at δ = 35–40 ppm, less deshielded than the methano compound’s methylenes .

- Applications: Fragrance components due to reduced rigidity and volatility.

Spectral and Physical Properties

| Property | 1,3-Methano-1H-indene | 1,1,2,3,3-Pentamethyl Derivative | 2,3-Dihydro-1H-indene-2-carbaldehyde |

|---|---|---|---|

| ¹H NMR Pattern | AA'MM' | Multiplet (δ 1.2–1.8 ppm for CH₃) | Aldehyde proton at δ 9.8–10.2 ppm |

| ¹³C NMR (Methylene) | δ 63.3 ppm | δ 20–25 ppm (CH₃) | N/A |

| Boiling Point | Estimated >200°C | Higher (due to alkyl groups) | Lower (polarity reduces BP) |

| Applications | Organic electronics | Lubricants, polymers | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,3-Methano-1H-indene derivatives in laboratory settings?

- Methodological Answer :

- Use PPE (protective goggles, gloves, lab coats) to avoid dermal/ocular exposure .

- Conduct reactions involving toxic intermediates (e.g., aldehydes or halogenated derivatives) in fume hoods or gloveboxes to mitigate inhalation risks .

- Segregate waste by chemical class (e.g., halogenated vs. non-halogenated) and dispose via certified hazardous waste management services to comply with environmental regulations .

Q. How can researchers confirm the structural identity of 2,3-dihydro-1H-indene derivatives using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Compare experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹ for ketones) with reference data from databases like NIST .

- NMR : Use -NMR to identify substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What synthetic routes are commonly employed to prepare dihydroindenone derivatives?

- Methodological Answer :

- Friedel-Crafts Acylation : React indene derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce ketone groups .

- Oxidation of Indanes : Use H₂O₂ in ethanol to oxidize 2,3-dihydro-1H-indene to 1-indanone derivatives .

- Hydrazone Formation : Condense indanones with hydrazines for applications in coordination chemistry or photophysical studies .

Advanced Research Questions

Q. How can computational chemistry predict physicochemical properties of substituted 1,3-Methano-1H-indene derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate logP (hydrophobicity), polar surface area, and H-bond acceptor/donor counts to predict solubility and bioavailability . Example data for a fluorinated derivative:

| Property | Value |

|---|---|

| logP | 3.9 |

| Polar Surface Area | 17.1 Ų |

| H-bond Acceptors | 2 |

Q. What strategies resolve contradictions between theoretical and observed spectral data for dihydroindenone derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., planarity of the indanone core, RMS deviation = 0.036 Å) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., hindered rotation in substituted derivatives) .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects with spectral shifts .

Q. How can researchers design experiments to study environmental degradation pathways of halogenated 1,3-Methano-1H-indene derivatives?

- Methodological Answer :

- GC-MS Analysis : Monitor degradation products (e.g., heptachlor epoxides) using EPA Method 8270 for chlorinated compounds .

- Photolysis Studies : Exclude derivatives to UV light and identify radicals/intermediates via electron paramagnetic resonance (EPR) .

- QSAR Modeling : Relate halogen substitution patterns (e.g., Cl vs. Br) to persistence metrics (e.g., half-life in soil) .

Q. What advanced crystallization techniques improve the yield of single-crystal X-ray diffraction samples for indenone derivatives?

- Methodological Answer :

- Solvent Diffusion : Layer a poor solvent (e.g., hexane) over a concentrated solution in a good solvent (e.g., acetone) to induce slow crystal growth .

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (±5°C) and screen polymorphs .

- Additive Screening : Introduce trace co-solvents (e.g., DMSO) to modify hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.